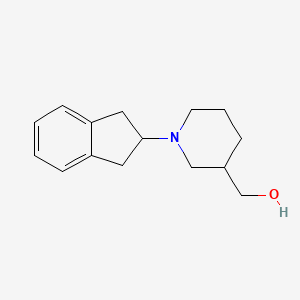

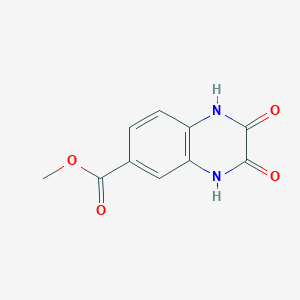

![molecular formula C15H15ClN2O2S B1371825 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride CAS No. 306937-24-6](/img/structure/B1371825.png)

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

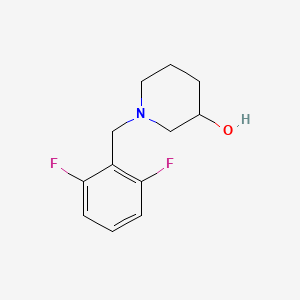

“1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride” is a chemical compound with the CAS Number: 306937-24-6 . It has a molecular weight of 322.82 and its linear formula is C15H14N2O2S .

Molecular Structure Analysis

The linear formula of “this compound” is C15H14N2O2S . The Inchi Code is 1S/C15H14N2O2S.ClH/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17;/h2-10H,16H2,1H3;1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.82 . The melting point is between 136-137 degrees .Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride is involved in the synthesis of various complex organic compounds. The formation of vinylogous sulfonamides and their reductive transformations play a significant role in the synthesis of indolizines and beta-sulfonyl amines, offering pathways for creating potential alkaloid scaffolds and other organic structures (Michael et al., 2004). Additionally, its derivatives have been synthesized and characterized, showing potential as antimalarial agents with structural confirmation through various spectroscopic methods (Kumar, 2016).

2. Pharmacological Potential

Several studies have highlighted the pharmacological potential of compounds derived from this compound. For instance, its derivatives have been investigated for their analgesic and anti-inflammatory activities, showing promising results with reduced ulcerogenic action, suggesting potential therapeutic applications (Rajashree & Harinath, 2011).

3. Coordination Chemistry

The compound also finds application in coordination chemistry, where its derivatives have been synthesized and analyzed for their interactions with metal centers like nickel. The study of these interactions and the resulting complexes' structural characterization can provide insights into coordination chemistry's molecular dynamics and structural principles (Bermejo et al., 2000).

4. Analytical and Environmental Chemistry

In environmental and analytical chemistry, derivatives of this compound have been identified as products formed by the electrolysis of reactive dyes, providing insights into the degradation pathways and potential environmental impact of these dyes (Elizalde-González et al., 2012).

5. Crystallography and Molecular Modeling

Crystallographic studies and molecular modeling of derivatives of this compound provide valuable data on molecular structures and interactions. These studies offer detailed insights into the molecular geometries and electronic structures, contributing to our understanding of molecular behavior and properties (Mannes et al., 2017).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride involves the reaction of 4-methylbenzenesulfonyl chloride with 5-aminoindole, followed by hydrochloric acid treatment to form the hydrochloride salt.", "Starting Materials": ["4-methylbenzenesulfonyl chloride", "5-aminoindole", "hydrochloric acid", "diethyl ether", "sodium bicarbonate"], "Reaction": ["Step 1: Dissolve 5-aminoindole in diethyl ether and add 4-methylbenzenesulfonyl chloride dropwise with stirring at room temperature.", "Step 2: Allow the reaction mixture to stir overnight and then filter the precipitate.", "Step 3: Wash the precipitate with diethyl ether and dry under vacuum.", "Step 4: Dissolve the crude product in hydrochloric acid and add sodium bicarbonate until the pH reaches 8-9.", "Step 5: Filter the precipitate and wash with water, then dry under vacuum to obtain the hydrochloride salt of 1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine."] } | |

| 306937-24-6 | |

Molecular Formula |

C15H15ClN2O2S |

Molecular Weight |

322.8 g/mol |

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-5-yl]azanium;chloride |

InChI |

InChI=1S/C15H14N2O2S.ClH/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17;/h2-10H,16H2,1H3;1H |

InChI Key |

QDAYOPYCSJZIFB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[NH3+].[Cl-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

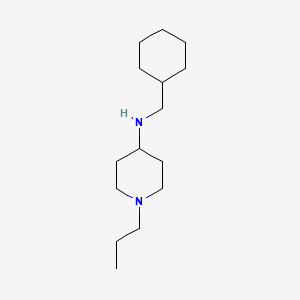

![2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1371753.png)

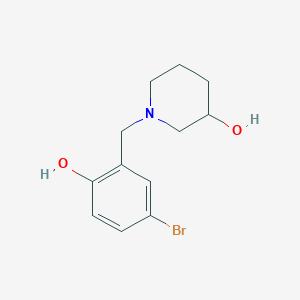

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

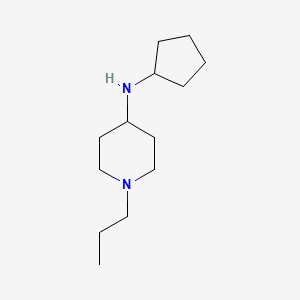

![1-ethyl-N-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1371757.png)

![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)